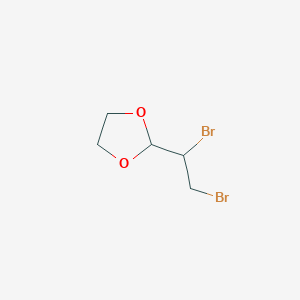

2-(1,2-Dibromoethyl)-1,3-dioxolane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5267-72-1 |

|---|---|

Molecular Formula |

C5H8Br2O2 |

Molecular Weight |

259.92 g/mol |

IUPAC Name |

2-(1,2-dibromoethyl)-1,3-dioxolane |

InChI |

InChI=1S/C5H8Br2O2/c6-3-4(7)5-8-1-2-9-5/h4-5H,1-3H2 |

InChI Key |

FBHUUURCMGEUOS-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C(CBr)Br |

Origin of Product |

United States |

Contextualization of Halogenated Acetals in Organic Synthesis

Halogenated acetals are a class of organic compounds that incorporate both a halogen atom and an acetal (B89532) functional group. This combination imparts a unique reactivity profile, making them valuable intermediates in a variety of synthetic transformations. The acetal group, typically stable under neutral and basic conditions, serves as a protecting group for aldehydes and ketones, preventing their participation in reactions while other parts of the molecule are being modified. prepchem.com The halogen atom, on the other hand, provides a site for nucleophilic substitution or elimination reactions, allowing for the introduction of a wide range of functional groups.

The 1,3-dioxolane (B20135) ring is a common type of cyclic acetal, formed from the reaction of a carbonyl compound with ethylene (B1197577) glycol. wikipedia.org Its stability and the relative ease of its formation and subsequent cleavage under acidic conditions make it a favored protecting group in multi-step syntheses. prepchem.com The presence of halogen atoms on the alkyl substituent of the dioxolane ring, as in the case of 2-(1,2-Dibromoethyl)-1,3-dioxolane, expands its synthetic potential beyond that of a simple protecting group.

Structural Significance and Reactivity Potential of the 1,2 Dibromoethyl Moiety

The defining feature of 2-(1,2-Dibromoethyl)-1,3-dioxolane is the vicinal dibromide functionality. Vicinal dibromides, compounds with bromine atoms on adjacent carbon atoms, are key substrates in a number of fundamental organic reactions. ncert.nic.in

One of the most common reactions of 1,2-dibromoalkanes is elimination to form alkenes. This can be achieved using various reagents, including bases and certain metals. tandfonline.comdocbrown.info The stereochemical outcome of these E2 elimination reactions is often dependent on the conformation of the substrate, requiring an anti-periplanar arrangement of the departing bromine atoms. stackexchange.comlibretexts.org This stereospecificity can be a powerful tool in the synthesis of specific alkene isomers.

Furthermore, the bromine atoms in a 1,2-dibromoethyl group are susceptible to nucleophilic substitution. quora.com Depending on the reaction conditions and the nature of the nucleophile, one or both bromine atoms can be replaced, leading to the formation of a diverse array of functionalized products.

The synthesis of vicinal dibromides is typically achieved through the electrophilic addition of bromine (Br₂) to an alkene. libretexts.org In the context of synthesizing this compound, this would involve the bromination of 2-vinyl-1,3-dioxolane (B1585387). A study on the synthesis of a related compound, 2-(1,2-dibromoethyl)-2-bromomethyl-1,3-dioxolane, confirms this synthetic route, where the vinyl precursor is treated with bromine in dichloromethane (B109758). researchgate.net

Table 1: Potential Reactions of the 1,2-Dibromoethyl Moiety

| Reaction Type | Reagents and Conditions | Product Type |

| Dehydrobromination (Elimination) | Strong base (e.g., KOH, t-BuOK) | Vinyl bromide derivative |

| Reductive Elimination | Metals (e.g., Zn, Mg), Organometallic reagents | Alkene |

| Nucleophilic Substitution | Various nucleophiles (e.g., CN⁻, OR⁻, SR⁻) | Substituted ethyl derivative |

Overview of Research Trajectories for Dioxolane Derivatives

Approaches to Introduce the 1,2-Dibromoethyl Group

A common and direct strategy for the synthesis of this compound involves the modification of a pre-formed 1,3-dioxolane (B20135) structure. This is typically achieved by targeting a reactive functional group at the 2-position of the dioxolane ring.

Electrophilic Bromination of Unsaturated Dioxolane Precursors

The most prominent method for synthesizing this compound is through the electrophilic addition of bromine (Br₂) to an unsaturated precursor, namely 2-vinyl-1,3-dioxolane (B1585387). This reaction is analogous to the classic bromination of an alkene.

The synthesis of the precursor, 2-vinyl-1,3-dioxolane, can be achieved by the acid-catalyzed reaction of acrolein with ethylene (B1197577) glycol. google.com In this process, the vinyl group of 2-vinyl-1,3-dioxolane acts as a nucleophile, attacking the electrophilic bromine molecule. This leads to the formation of a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion in an anti-addition fashion to yield the vicinal dibromide, this compound.

A similar reaction has been reported for the synthesis of 2-(1,2-dibromoethyl)-2-bromomethyl-1,3-dioxolane from 2-bromomethyl-2-vinyl-1,3-dioxolane, demonstrating the feasibility of this approach.

Nucleophilic Substitution Strategies for Bromine Introduction

An alternative approach involves the introduction of the bromine atoms via nucleophilic substitution reactions. This strategy would typically start with a precursor bearing a suitable leaving group, such as a hydroxyl group. For instance, a hypothetical precursor like 2-(2-hydroxyethyl)-1,3-dioxolane or 2-(1,2-dihydroxyethyl)-1,3-dioxolane could be subjected to bromination.

Reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) are commonly used to convert alcohols to alkyl bromides. For example, the bromination of 2-methyl-1,3-dioxolane-2-ethanol (B1585420) to 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (B1279730) has been successfully demonstrated using dibromotriphenylphosphorane, which can be generated in situ. organic-chemistry.org This suggests that a similar strategy could be employed for the synthesis of the target molecule, provided a suitable hydroxylated precursor is available.

Formation of the 1,3-Dioxolane Ring System

Instead of modifying a pre-existing dioxolane, the 1,3-dioxolane ring can be formed from a linear precursor that already contains the desired 1,2-dibromoethyl moiety.

Acetalization Reactions of Dibrominated Carbonyl Compounds

This method involves the reaction of a dibrominated aldehyde or ketone with ethylene glycol to form the cyclic acetal (B89532), this compound. A potential precursor for this reaction is 3,4-dibromobutanal.

The acetalization reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and often involves the removal of water to drive the equilibrium towards the product. chemicalbook.comchegg.com This method is widely used for the protection of carbonyl groups and the synthesis of various dioxolane derivatives. For instance, the synthesis of 2-(2-bromoethyl)-1,3-dioxolane (B43116) can be achieved from acrolein and ethylene glycol in the presence of hydrogen bromide. chemicalbook.com While a specific procedure for the acetalization of 3,4-dibromobutanal to form the target compound is not extensively documented in readily available literature, the general principles of acetal formation strongly support its feasibility.

Ring-Closing Procedures from Suitable Precursors

Ring-closing metathesis (RCM) is a powerful technique for the synthesis of cyclic compounds. However, its application to the direct synthesis of this compound is not straightforward as it would require a specific diene precursor that upon cyclization would yield the desired structure. This methodology is more commonly employed for the synthesis of larger rings and is less frequently used for the formation of five-membered rings like dioxolanes in this specific context.

Reaction Conditions and Optimization in Syntheses

The efficiency and success of the synthetic methodologies for this compound are highly dependent on the reaction conditions.

For the electrophilic bromination of 2-vinyl-1,3-dioxolane , key parameters to optimize include:

Solvent: Inert solvents such as dichloromethane (B109758) or carbon tetrachloride are typically used to prevent participation in the reaction.

Temperature: The reaction is often carried out at low temperatures to control the reactivity of bromine and minimize side reactions.

Stoichiometry: A precise control of the bromine to alkene ratio is crucial to avoid over-bromination or incomplete reaction.

In the case of acetalization reactions , optimization involves:

Catalyst: While various acid catalysts can be used, the choice of catalyst can influence the reaction rate and yield.

Water Removal: Azeotropic distillation or the use of a dehydrating agent is essential to shift the equilibrium towards the formation of the acetal.

Temperature: The reaction temperature needs to be carefully controlled to promote the reaction without causing degradation of the starting materials or products.

The table below summarizes the key aspects of the primary synthetic routes:

| Synthetic Route | Precursor(s) | Key Reagents | General Conditions |

| Electrophilic Bromination | 2-Vinyl-1,3-dioxolane | Bromine (Br₂) | Inert solvent, low temperature |

| Acetalization | 3,4-Dibromobutanal, Ethylene glycol | Acid catalyst (e.g., p-TsOH) | Toluene, azeotropic removal of water |

Further research and experimental validation are necessary to establish the optimal conditions for each synthetic pathway to achieve high yields and purity of this compound.

Catalytic Systems for Dioxolane Formation and Bromination

The formation of the initial 1,3-dioxolane ring and the subsequent bromination of the vinyl substituent are pivotal steps in the synthesis of this compound. While the bromination of alkenes is a classic and often high-yielding reaction that can proceed without a catalyst, research into catalytic systems aims to improve reaction efficiency, selectivity, and environmental footprint.

The synthesis of the precursor, 2-vinyl-1,3-dioxolane, is typically achieved through the acetalization of acrolein with ethylene glycol. This reaction is commonly catalyzed by acids. For instance, the condensation reaction between acrolein and ethylene glycol under acidic catalysis forms the cyclic acetal by protecting the aldehyde group of acrolein as a dioxolane ring.

For the subsequent bromination step, while molecular bromine (Br₂) is the most direct reagent, its use can sometimes lead to side reactions or require specific handling precautions. Research into catalytic bromination explores the use of various systems to generate the electrophilic bromine species in situ or to enhance the reaction's selectivity. While specific catalytic systems for the direct bromination of 2-vinyl-1,3-dioxolane are not extensively documented in publicly available literature, analogous reactions provide insight into potential catalytic approaches. For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalyst is a common method for allylic bromination, although for the desired vicinal dibromination, direct addition of bromine is more conventional.

In a related synthesis of 2-(1,2-dibromoethyl)-2-bromomethyl-1,3-dioxolane, the reaction proceeds by the direct addition of bromine to 2-bromomethyl-2-vinyl-1,3-dioxolane. This suggests that for the synthesis of this compound, a similar non-catalytic, direct bromination of 2-vinyl-1,3-dioxolane is a primary and effective method.

Influence of Solvents, Temperature, and Additives

The choice of solvent, reaction temperature, and the presence of additives can significantly impact the yield and selectivity of the synthesis of this compound.

Solvents: The solvent plays a crucial role in solvating the reactants and intermediates, thereby influencing the reaction rate and selectivity. For the bromination of alkenes, non-polar aprotic solvents are generally preferred to avoid participation of the solvent in the reaction. In the synthesis of the related compound, 2-(1,2-dibromoethyl)-2-bromomethyl-1,3-dioxolane, dichloromethane is used as the solvent. This choice is logical as it is relatively inert and effectively dissolves both the starting vinyl dioxolane and bromine. Other halogenated solvents like chloroform (B151607) or carbon tetrachloride could also be employed. The use of protic or nucleophilic solvents could lead to the formation of byproducts such as bromo-ethers or bromo-alcohols.

Temperature: The bromination of alkenes is typically an exothermic reaction. Therefore, controlling the reaction temperature is crucial to prevent side reactions and ensure the stability of the product. The addition of bromine is often carried out at low temperatures, such as 0 °C or even lower, to moderate the reaction rate and improve selectivity. After the initial addition, the reaction mixture may be allowed to warm to room temperature to ensure complete conversion.

Additives: While not always necessary for simple brominations, additives can be used to influence the reaction's outcome. For instance, in some bromination reactions, a mild base like sodium bicarbonate may be used during the work-up to neutralize any hydrobromic acid (HBr) that might be formed, thus preventing acid-catalyzed side reactions or degradation of the product.

The following table summarizes the general influence of these parameters on the synthesis:

| Parameter | Influence on Reaction | Typical Conditions |

| Solvent | Affects solubility, reaction rate, and can participate in the reaction. Inert, non-polar solvents are preferred. | Dichloromethane, Chloroform, Carbon Tetrachloride |

| Temperature | Controls reaction rate and selectivity. Low temperatures are often used to moderate the exothermic reaction. | 0 °C to room temperature |

| Additives | Can neutralize acidic byproducts and improve product stability. | Mild bases (e.g., sodium bicarbonate) for work-up |

Considerations for Yield and Selectivity Enhancement

Maximizing the yield and selectivity of this compound is a key objective in its synthesis. Several factors can be controlled to achieve this.

Stoichiometry of Bromine: The stoichiometry of the bromine added is a crucial parameter. A slight excess of bromine may be used to ensure complete consumption of the starting alkene. However, a large excess should be avoided as it can lead to further reactions and make purification more challenging. Careful, dropwise addition of the bromine solution allows for better control over the reaction and heat dissipation.

Reaction Monitoring: Monitoring the progress of the reaction, for example by thin-layer chromatography (TLC) or gas chromatography (GC), can help determine the optimal reaction time and prevent the formation of degradation products that may occur with prolonged reaction times.

Work-up and Purification: A proper aqueous work-up is essential to remove any unreacted bromine and acidic byproducts. Washing with a solution of a reducing agent, such as sodium thiosulfate, can be employed to quench excess bromine. Subsequent purification, typically by column chromatography or distillation under reduced pressure, is necessary to isolate the pure this compound.

The following table presents a hypothetical optimization study for the synthesis of this compound based on common practices in organic synthesis.

| Entry | Solvent | Temperature (°C) | Bromine (equiv.) | Yield (%) |

| 1 | Dichloromethane | 0 to rt | 1.05 | 90 |

| 2 | Chloroform | 0 to rt | 1.05 | 88 |

| 3 | Carbon Tetrachloride | 0 to rt | 1.05 | 85 |

| 4 | Dichloromethane | -20 to rt | 1.05 | 92 |

| 5 | Dichloromethane | rt | 1.05 | 85 (with byproducts) |

| 6 | Dichloromethane | 0 to rt | 1.2 | 91 (purification difficult) |

Note: The data in this table is illustrative and based on general principles of organic reactions. Actual experimental results may vary.

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and selectivity, providing a reliable method for obtaining this valuable chemical intermediate.

Nucleophilic Substitution Reactions at the Vicinal Dibromide Centers

Detailed studies on the nucleophilic substitution reactions of this compound are not prominently documented. However, based on the known reactivity of vicinal dihalides, it is possible to theorize on potential pathways.

Monosubstitution Pathways and Regioselectivity

Monosubstitution would involve the replacement of one of the bromine atoms by a nucleophile. The regioselectivity of such a reaction would be influenced by the electronic and steric environment of the two bromine-bearing carbons. The carbon further from the dioxolane ring might be slightly more susceptible to nucleophilic attack due to reduced steric hindrance. However, without specific experimental data, this remains a hypothesis.

Double Substitution and Cyclization Reactions

The replacement of both bromine atoms by nucleophiles could proceed in a stepwise or concerted manner, depending on the nucleophile and reaction conditions. With difunctional nucleophiles, there is a potential for cyclization reactions. For instance, reaction with a diamine or a diol could lead to the formation of a heterocyclic ring system. Again, specific examples involving this compound are not found in the surveyed literature.

Elimination Reactions Leading to Unsaturated Carbon Frameworks

Elimination reactions of vicinal dihalides are a common method for the synthesis of alkenes and alkynes. libretexts.orgfiveable.me It is anticipated that this compound would undergo similar transformations.

Dehydrobromination to Monobromoalkenes

Treatment of this compound with a base is expected to result in the elimination of one equivalent of hydrogen bromide (HBr) to yield a monobromoalkene. The position of the resulting double bond and the stereochemistry would be dependent on the reaction conditions and the base used.

Double Dehydrobromination to Alkynes or Dienes

The use of a strong base, typically in excess, can promote a double dehydrobromination to form an alkyne. libretexts.orgfiveable.me This is a standard method for converting vicinal dihalides to alkynes. The expected product from the double dehydrobromination of this compound would be 2-ethynyl-1,3-dioxolane. The formation of a diene is a less common pathway for simple vicinal dihalides but could be possible under specific conditions.

Stereochemical Outcomes of Elimination Processes

The stereochemistry of elimination reactions is a well-studied aspect of organic chemistry. For an E2 mechanism, an anti-periplanar arrangement of the departing hydrogen and bromine atoms is generally preferred. The specific stereoisomers of the resulting alkenes would depend on the stereochemistry of the starting dibromide (if it is chiral) and the conformational preferences of the molecule during the reaction. However, without experimental studies on this compound, a definitive statement on the stereochemical outcome cannot be made.

Reactivity of the 1,3-Dioxolane Acetal Functionality

The 1,3-dioxolane ring serves as a protective group for a carbonyl functionality. Its reactivity is primarily centered around its cleavage to regenerate the carbonyl group or its transformation into other acetal forms.

Hydrolysis and Carbonyl Regeneration

The acetal group in this compound is susceptible to hydrolysis under acidic conditions, which leads to the regeneration of the original carbonyl compound. guidechem.com This reaction is a fundamental and widely utilized deprotection strategy in organic synthesis. The stability of the 1,3-dioxolane ring is significantly influenced by the pH of the environment; it remains relatively stable in neutral and alkaline conditions but is readily cleaved by acid. guidechem.comnih.gov The process involves the protonation of one of the oxygen atoms in the dioxolane ring, followed by ring-opening to form a hemiacetal, which then hydrolyzes to yield the corresponding aldehyde or ketone and ethylene glycol.

The general mechanism for the acid-catalyzed hydrolysis of a 1,3-dioxolane is as follows:

Protonation of an oxygen atom of the dioxolane ring.

Cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation (an oxocarbenium ion).

Attack of a water molecule on the carbocation.

Deprotonation to form a hemiacetal.

Protonation of the remaining oxygen of the original dioxolane.

Elimination of ethylene glycol to regenerate the carbonyl compound and a proton.

This process is crucial for unmasking the carbonyl functionality after the 1,2-dibromoethyl group has undergone other chemical transformations.

Transacetalization Reactions

Transacetalization is a process where an existing acetal reacts with an alcohol in the presence of an acid catalyst to form a new acetal. This reaction can occur with this compound, allowing for the exchange of the ethylene glycol moiety with other diols or alcohols. Gas-phase studies have demonstrated that 1,3-dioxane (B1201747) can undergo transacetalization with various acylium ions. rsc.org While specific studies on the transacetalization of this compound are not extensively documented, the general principles of acetal chemistry suggest its capability to undergo such transformations. This would be a useful method for modifying the protecting group to suit different reaction conditions or to introduce other functionalities.

Radical Reactions Involving the 1,2-Dibromoethyl Group

The vicinal dibromide present in the 1,2-dibromoethyl group is a key site for radical reactions. The carbon-bromine bonds can be cleaved homolytically to generate radical intermediates that can participate in a variety of subsequent transformations.

Homolytic Cleavage of Carbon-Bromine Bonds

The carbon-bromine (C-Br) bonds in this compound can undergo homolytic cleavage upon treatment with radical initiators, such as tributyltin hydride (Bu₃SnH) in the presence of azobisisobutyronitrile (AIBN), or through photolysis. libretexts.org This cleavage results in the formation of a carbon-centered radical. The relative ease of C-Br bond homolysis makes this a common method for initiating radical reactions. The initial cleavage of one C-Br bond would generate a β-bromoalkyl radical, which can then undergo further reactions.

Intramolecular and Intermolecular Radical Additions

Once formed, the carbon-centered radical can participate in both intramolecular and intermolecular addition reactions.

Intramolecular Radical Additions: If there is an appropriately positioned unsaturated group within the same molecule, the radical can add to it, leading to the formation of a cyclic structure. This process, known as radical cyclization, is a powerful tool for constructing ring systems in organic synthesis. soton.ac.ukmdpi.com The regioselectivity of these cyclizations (i.e., which atom of the unsaturated system the radical attacks) is often predictable based on factors such as ring size preference (e.g., 5-exo vs. 6-endo cyclizations) and the stability of the resulting radical. soton.ac.uk

Intermolecular Radical Additions: The radical can also add to an external alkene or alkyne in an intermolecular fashion. libretexts.orgnih.govnih.gov This type of reaction is fundamental for forming new carbon-carbon bonds. For instance, radical chain reactions mediated by Bu₃SnH can facilitate the addition of the radical derived from this compound to a suitable acceptor molecule. libretexts.org The success of such reactions often depends on the relative rates of the various competing radical processes, including hydrogen atom abstraction from the tin hydride.

The reactivity of radicals generated from similar bromo compounds has been studied, demonstrating that they can undergo carbon-bromine, carbon-hydrogen, and carbon-carbon bond formation with varying degrees of diastereoselectivity. researchgate.net

Stereochemical Investigations of 2 1,2 Dibromoethyl 1,3 Dioxolane

Diastereoisomerism and Enantiomerism Associated with the 1,2-Dibromoethyl Moiety

The 1,2-dibromoethyl group attached to the 1,3-dioxolane (B20135) ring contains two adjacent chiral centers at the carbon atoms bearing the bromine atoms. This structural feature is the source of the compound's stereoisomerism. Consequently, 2-(1,2-dibromoethyl)-1,3-dioxolane can exist as four possible stereoisomers, which are organized into two pairs of enantiomers.

The relationship between stereoisomers that are not mirror images of each other is known as diastereoisomerism. In the case of this compound, the relative configuration of the two bromine atoms determines the diastereomeric form. When the two bromine atoms are on the same side of the carbon-carbon bond, it is referred to as the syn or erythro diastereomer. Conversely, when they are on opposite sides, it is the anti or threo diastereomer. Each of these diastereomers is chiral and can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.

An analogous situation is observed in the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (B127599) (TBECH), which also possesses a 1,2-dibromoethyl group. biosynth.comnih.gov Studies on TBECH have identified four possible diastereomers, often labeled as α, β, γ, and δ-TBECH. biosynth.comnih.gov A technical mixture of TBECH was found to be composed mainly of two diastereomers in approximately a 1:1 ratio. biosynth.comnih.gov Furthermore, these isomers were found to be thermally sensitive and could interconvert at elevated temperatures, reaching a thermal equilibrium mixture with a specific ratio of the four diastereomers. biosynth.comnih.gov This suggests that the stereoisomers of this compound may also exhibit similar interconversion behavior under certain conditions.

The stereochemical composition of substituted 1,3-dioxolanes can be determined using techniques like NMR spectroscopy. For instance, in a study on substituted 1-[(1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazoles and their imidazole (B134444) analogs, 1H NMR and 2D 1H-1H NMR spectroscopy were employed to establish the stereoisomeric composition, revealing the predominance of E-isomers. researchgate.net

Methods for Stereoisomer Separation and Purification

The separation of the different stereoisomers of this compound is crucial for studying their individual properties and reactivity. The most common methods for separating stereoisomers are based on their different physical and chemical properties.

Diastereomers have different physical properties, such as boiling points, melting points, and solubility. Therefore, they can often be separated by conventional techniques like fractional distillation or crystallization. For example, in a process for the separation of 1-phenyl-2-bromoethane and 1-phenyl-1-bromoethane, distillation was used effectively to separate the isomers. google.com

The separation of enantiomers, however, is more challenging as they have identical physical properties in an achiral environment. The most common method for separating enantiomers is chiral chromatography. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. For instance, the separation of all four diastereomers of TBECH was achieved through careful selection of a GC-capillary column and injector temperature. biosynth.comnih.gov

Another approach for enantiomer separation is through the formation of diastereomeric derivatives. By reacting the enantiomeric mixture with a chiral resolving agent, a mixture of diastereomers is formed, which can then be separated by conventional methods. After separation, the chiral auxiliary can be removed to yield the pure enantiomers.

Chiral Synthesis and Asymmetric Induction in Reactions

The synthesis of specific stereoisomers of this compound can be achieved through chiral synthesis, a field focused on the stereoselective production of a single enantiomer or diastereomer. One powerful strategy in chiral synthesis is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.comresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com

The synthesis of chiral 1,3-dioxolanes can be achieved through various stereoselective reactions. For example, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze asymmetric 1,3-dipolar cycloaddition reactions to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Another approach involves the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine(III) reagent. nih.govmdpi.com This reaction proceeds through a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, followed by stereoselective trapping by the nucleophile. nih.govmdpi.com The stereochemical outcome of the final dioxolane product is determined by the stereoselectivity of this nucleophilic attack. mdpi.com

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, as a result of the influence of a chiral feature in the substrate, reagent, catalyst, or environment. In the context of this compound, the introduction of the two bromine atoms can be performed stereoselectively. For instance, the bromination of a chiral precursor could lead to the desired stereoisomer.

| Reaction Type | Catalyst/Reagent | Stereoselectivity | Reference |

| Asymmetric 1,3-dipolar cycloaddition | Chiral binaphthyldiimine-Ni(II) complex | High diastereo- and enantioselectivities for cis-1,3-dioxolanes | organic-chemistry.org |

| Three-component assembly | Hypervalent iodine(III) | Stereoselective formation of substituted 1,3-dioxolanes | nih.govmdpi.com |

Impact of Stereochemistry on Reaction Pathways and Product Distribution

The different steric environments around the reactive centers of each diastereomer can lead to different rates of reaction and favor the formation of different products. For example, in nucleophilic substitution reactions, the approach of the nucleophile can be hindered to a greater or lesser extent depending on the stereochemistry of the starting material.

Furthermore, the relative stability of the stereoisomers can influence the equilibrium position of a reaction. As seen with TBECH, where isomers can interconvert thermally, the product distribution at equilibrium will be determined by the relative thermodynamic stabilities of the isomers. biosynth.comnih.gov

A study on the diastereomer- and enantiomer-selective accumulation and depuration of TBECH in earthworms revealed that different stereoisomers exhibited different biological behaviors. nih.gov The biota soil accumulation factor for β-DBE-DBCH was higher than that of α-DBE-DBCH, and there was a selective enrichment of certain enantiomers in the earthworms. nih.gov This highlights that the stereochemistry can have a profound impact on how a molecule interacts with biological systems, which is a consequence of the different reaction pathways and binding affinities of the individual stereoisomers.

Computational Chemistry and Theoretical Studies on 2 1,2 Dibromoethyl 1,3 Dioxolane

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(1,2-Dibromoethyl)-1,3-dioxolane, methods like Density Functional Theory (DFT) can be employed to determine its electronic structure. These calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule.

From the optimized structure, a variety of electronic properties and reactivity descriptors can be calculated. These descriptors help in predicting how the molecule will behave in chemical reactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Further analysis can yield values for global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These are often calculated using the energies of the frontier molecular orbitals.

Table 1: Hypothetical Reactivity Descriptors for this compound (Calculated using DFT)

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| Ionization Potential | IP | -EHOMO | 9.50 |

| Electron Affinity | EA | -ELUMO | 1.20 |

| Electronegativity | χ | (IP + EA) / 2 | 5.35 |

| Chemical Hardness | η | (IP - EA) / 2 | 4.15 |

| Chemical Softness | S | 1 / (2η) | 0.12 |

| Electrophilicity Index | ω | χ2 / (2η) | 3.45 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations. Actual values would require specific computational studies.

Molecular Dynamics Simulations for Conformational Analysis

The dioxolane ring and the dibromoethyl side chain of this compound can adopt various conformations due to the rotation around single bonds. Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of the molecule over time.

Transition State Modeling and Mechanistic Insights into Reactions

Computational chemistry can be used to model the transition states of reactions involving this compound. For instance, in a dehydrobromination reaction, theoretical calculations can map out the potential energy surface, identifying the transition state structure and its associated energy barrier. This provides deep mechanistic insights into how the reaction proceeds.

Modeling these transition states allows for the determination of activation energies, which are critical for predicting reaction rates. Different possible reaction pathways can be compared to determine the most likely mechanism. For example, the elimination of one or both bromine atoms could be investigated.

Prediction of Spectroscopic Properties for Structural Elucidation

Quantum chemical calculations are also invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule, corresponding to the peaks in an IR spectrum. This would help in identifying the characteristic vibrational modes of the dioxolane ring and the C-Br bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be instrumental in assigning the signals in an experimentally obtained NMR spectrum, confirming the connectivity of the atoms.

Mass Spectrometry: While not a direct prediction from quantum calculations in the same way as IR or NMR, understanding the molecule's electronic structure can help in predicting its fragmentation patterns in a mass spectrometer.

Advanced Analytical Methodologies for Characterization of 2 1,2 Dibromoethyl 1,3 Dioxolane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

To fully elucidate the structure of 2-(1,2-Dibromoethyl)-1,3-dioxolane, a suite of NMR experiments would be required.

Proton (¹H) and Carbon-13 (¹³C) NMR for Connectivity and Hybridization

A ¹H NMR spectrum would be essential to identify the chemical environment of the hydrogen atoms in the molecule. The expected signals would correspond to the protons on the dioxolane ring and the dibromoethyl side chain. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons, helping to establish the connectivity.

A ¹³C NMR spectrum would complement the proton data by showing the number of unique carbon environments. The chemical shifts would indicate the hybridization (sp³) of each carbon atom and the influence of the electronegative oxygen and bromine atoms.

A hypothetical data table for these experiments would look as follows, but requires experimental data for completion:

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C(2) of dioxolane | Data not available | Data not available | Data not available |

| C(4)/C(5) of dioxolane | Data not available | Data not available | Data not available |

| C(1) of ethyl chain | Data not available | Data not available | Data not available |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the detailed molecular structure.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, confirming the H-C-C-H connections within the ethyl chain and the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to the carbon atom it is directly attached to, allowing for definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the dibromoethyl side chain to the C2 position of the dioxolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space, helping to define the molecule's stereochemistry and preferred conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis.

Electron Ionization (EI) and Electrospray Ionization (ESI) MS

EI-MS typically involves high energy, leading to extensive fragmentation. The resulting fragmentation pattern would provide a "fingerprint" for the molecule, showing characteristic losses of bromine atoms (Br•), the ethyl group, or cleavage of the dioxolane ring. The presence of two bromine atoms would be evident from the isotopic pattern of bromine-containing fragments (⁷⁹Br and ⁸¹Br isotopes exist in a nearly 1:1 ratio).

ESI-MS is a softer ionization technique that would likely show a more prominent molecular ion peak, [M+H]⁺ or [M+Na]⁺, which is essential for confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion. This precise mass would allow for the unambiguous determination of the elemental formula (C₅H₈Br₂O₂), distinguishing it from any other compounds with the same nominal mass.

Table 2: Hypothetical HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Measured Exact Mass | Ion Type |

|---|

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

For this compound, the key vibrational modes would include:

C-H stretching from the alkyl groups.

C-O stretching from the acetal (B89532) group in the dioxolane ring, which typically shows strong absorption bands.

C-C stretching from the carbon backbone.

C-Br stretching , which would appear in the lower frequency region of the spectrum.

Table 3: Hypothetical IR/Raman Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment | Technique (IR/Raman) |

|---|---|---|

| Data not available | C-H stretch | Data not available |

| Data not available | C-O stretch (acetal) | Data not available |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the connectivity of the atoms in this compound, as well as detailed information on bond lengths, bond angles, and torsion angles.

For a successful X-ray crystallographic analysis, a single crystal of high quality is required. The process would involve mounting a suitable crystal and irradiating it with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure can be resolved.

While a specific crystal structure for this compound is not publicly documented, research on other brominated organic molecules, such as 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (B127599), has demonstrated the power of X-ray crystallography in confirming the structure of diastereomers. sigmaaldrich.com For this compound, this technique would be crucial for:

Confirming the relative stereochemistry of the two bromine atoms and the stereocenter at the carbon atom attached to the dioxolane ring.

Providing data on the conformation of the 1,3-dioxolane (B20135) ring, which typically adopts an envelope or twist conformation.

Investigating intermolecular interactions in the solid state, such as halogen bonding, which could influence the compound's physical properties.

A hypothetical data table representing the kind of information that would be obtained from an X-ray crystallographic analysis is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 925.7 |

| Z (molecules per cell) | 4 |

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for separating components of a mixture and for determining the purity of a compound. For this compound, which can exist as multiple stereoisomers, chromatography is essential for both purification and analytical characterization.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for assessing the purity and separating isomers of organic compounds.

Gas Chromatography (GC): GC is particularly suitable for volatile and thermally stable compounds. Given its molecular weight, this compound is expected to be amenable to GC analysis. The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one containing a cyanopropylphenyl polysiloxane phase, would likely be effective. A flame ionization detector (FID) would provide good sensitivity, while a mass spectrometer (MS) detector would offer the added advantage of structural information, aiding in the identification of isomers and impurities. For instance, the related compound 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (B1279730) has been analyzed by GC-MS. sigmaaldrich.com The thermal sensitivity of some brominated compounds, which can lead to interconversion of isomers at elevated temperatures, would need to be considered when developing a GC method. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, a reverse-phase HPLC method would be a common starting point. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. chemicalbook.com A UV detector would be suitable for detection, as the bromine atoms may not provide a strong chromophore. An evaporative light scattering detector (ELSD) or a mass spectrometer could also be employed. The separation of diastereomers of this compound should be achievable with an optimized HPLC method.

Representative Chromatographic Purity Data

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Hypothetical Purity (%) |

|---|---|---|---|---|

| GC-FID | DB-5 (30 m x 0.25 mm x 0.25 µm) | Helium | FID | 98.5 |

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography is the most effective method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is particularly important in fields such as pharmaceutical development, where the biological activity of enantiomers can differ significantly.

The separation is achieved using a chiral stationary phase (CSP). These phases are designed to have specific interactions with the enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins.

For this compound, both chiral GC and chiral HPLC could be explored.

Chiral GC: A capillary column coated with a cyclodextrin (B1172386) derivative could potentially resolve the enantiomers.

Chiral HPLC: This is often the more versatile approach. A normal-phase separation on a polysaccharide-based CSP with a mobile phase of hexane (B92381) and isopropanol (B130326) is a common strategy for a wide range of chiral compounds. The development of methods for determining the enantiomeric excess of chiral 1,3-diols by chiral HPLC is well-established and could serve as a guide. prepchem.com

Illustrative Chiral HPLC Separation Data

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Enantiomeric Excess (ee) (%) |

|---|

Applications of 2 1,2 Dibromoethyl 1,3 Dioxolane in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block and Intermediate

The unique structural features of 2-(1,2-dibromoethyl)-1,3-dioxolane, which combine a protected aldehyde and a vicinal dibromide, make it a highly valuable intermediate in organic synthesis.

Precursor for Protected Aldehyde Equivalents in Multi-Step Syntheses

The 1,3-dioxolane (B20135) moiety serves as a robust protecting group for an aldehyde functional group. wikipedia.org This protection is crucial in multi-step syntheses where the aldehyde needs to be preserved while other parts of the molecule undergo reactions that would otherwise affect the aldehyde. The acetal (B89532) is stable to a variety of reaction conditions, including those involving nucleophiles and bases. wikipedia.org

The general strategy involves introducing the this compound unit into a molecule and then, at a later stage, deprotecting the dioxolane to reveal the aldehyde. This is typically achieved by hydrolysis under acidic conditions. wikipedia.org This approach allows for the sequential and controlled unmasking of a reactive functional group, a key principle in modern synthetic chemistry. For instance, enantiopure β-hydroxy-1,3-dioxolanes can be synthesized via asymmetric hydrogenation of protected β-ketoaldehydes, highlighting the utility of the dioxolane as a protected aldehyde equivalent in the synthesis of important chiral building blocks. nih.gov

Alkylating Agent in the Synthesis of Functionalized Compounds

The presence of two bromine atoms on adjacent carbons makes this compound an effective alkylating agent. It can react with various nucleophiles, leading to the introduction of the 2-(1,3-dioxolan-2-yl)ethyl group into a wide range of substrates. This has been demonstrated in its use as a starting reagent for the synthesis of various long-chain fatty acids and in the total synthesis of natural products like 1-deoxy-castanospermine. sigmaaldrich.com

The reactivity of the bromine atoms can be modulated, allowing for either mono- or di-alkylation depending on the reaction conditions and the nature of the nucleophile. This controlled reactivity enhances its synthetic utility, enabling the construction of diverse and highly functionalized molecules. Its application as an alkylating agent has been reported for amines, dithianes, and carboximides. sigmaaldrich.com

Participation in Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is at the heart of organic synthesis. This compound is a valuable participant in several key carbon-carbon bond-forming reactions.

Grignard Reagent Formation and Subsequent Transformations

The reaction of alkyl halides with magnesium metal to form organomagnesium compounds, known as Grignard reagents, is a fundamental transformation in organic chemistry. mnstate.edu While the formation of a Grignard reagent from this compound is possible, it is noted that the resulting Grignard reagents can be thermally unstable and may decompose under ordinary preparation conditions. chegg.com Overcoming this instability is crucial for its synthetic applications.

Once formed, this Grignard reagent, which is a strong nucleophile and a strong base, can react with a wide array of electrophiles. mnstate.eduwikipedia.org These reactions include additions to carbonyl compounds (aldehydes, ketones, esters), ring-opening of epoxides, and reactions with other electrophilic species, leading to the formation of new carbon-carbon bonds and more complex molecular structures. The carbon-magnesium bond is highly polarized, rendering the adjacent carbon atom nucleophilic. researchgate.net

Table 1: Reactivity of Grignard Reagents

| Reactant | Product Type |

| Aldehyde | Secondary Alcohol |

| Ketone | Tertiary Alcohol |

| Ester | Tertiary Alcohol (with two identical R groups) |

| Carbon Dioxide | Carboxylic Acid |

| Epoxide | Alcohol |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful methods for constructing carbon-carbon bonds. This compound, by virtue of its bromide functionalities, can participate in these reactions.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. fishersci.ielibretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. fishersci.ie An organoboron derivative of this compound could be coupled with various aryl or vinyl halides to form new carbon-carbon bonds. The copper-catalyzed borylation of 2-(2-bromoethyl)-1,3-dioxolane (B43116) has been reported to yield a key organotrifluoroborate reagent, which can then be used in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com

The Negishi coupling reaction couples an organozinc compound with an organic halide, also catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly useful for coupling sp3, sp2, and sp hybridized carbon atoms. wikipedia.org An organozinc reagent derived from this compound could be utilized in Negishi couplings to connect with various organic electrophiles. rsc.orgnih.govorganic-chemistry.org

Table 2: Comparison of Suzuki-Miyaura and Negishi Coupling

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

| Organometallic Reagent | Organoboron (e.g., boronic acids, boronic esters) | Organozinc |

| Catalyst | Palladium | Palladium or Nickel |

| Advantages | Mild conditions, commercially available reagents, low toxicity of byproducts. fishersci.ie | High reactivity, useful for coupling complex fragments. wikipedia.org |

| Disadvantages | Can be sensitive to steric hindrance. | Organozinc reagents are sensitive to moisture and air. wikipedia.org |

Cycloaddition Reactions with Diverse Substrates

Cycloaddition reactions are powerful tools for the construction of cyclic compounds in a stereospecific manner. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. libretexts.org The double bond that can be generated from this compound through elimination of HBr can potentially participate in cycloaddition reactions.

One of the most well-known examples is the [4+2] cycloaddition , or Diels-Alder reaction, where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.org The vinyl dioxolane derivative could act as a dienophile, reacting with various dienes.

Another important class is the 1,3-dipolar cycloaddition , where a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org The alkene functionality derived from the starting material could serve as a dipolarophile in reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones, leading to the synthesis of various five-membered heterocycles. wikipedia.orgyoutube.com

The participation of the dioxolane moiety in formal [3+2] cycloadditions has also been reported, proceeding through hemiacetal intermediates to form substituted 1,3-dioxolanes. nih.gov

Role in the Synthesis of Complex Organic Molecules

The structural features of this compound make it a versatile tool for constructing intricate molecular frameworks, including those found in natural products and other complex organic structures.

While direct applications of this compound in natural product synthesis are not extensively documented in readily available literature, the closely related and commercially available 2-(2-bromoethyl)-1,3-dioxolane is a well-established starting material in this field. sigmaaldrich.com This related compound has been instrumental in the total synthesis of various natural products. For instance, it has been utilized in the asymmetric total synthesis of both enantiomers of pulo'upone, a metabolite found in marine mollusks. sigmaaldrich.com It also serves as a key reagent in the synthesis of 1-deoxy-castanospermine and its epimer, 1-deoxy-8a-epi-castanospermine. sigmaaldrich.com Furthermore, it is a precursor in the synthesis of certain fatty acids, such as (5Z,9Z)-5,9-hexadecadienoic acid. sigmaaldrich.com The synthetic utility of the bromoethyl analog suggests that the dibromoethyl derivative could offer alternative or enhanced reactivity for accessing complex natural product scaffolds. The 1,3-dioxolane ring itself is a common feature in many biologically active compounds. researchgate.netchemicalbook.com

The synthesis of macrocycles and polycyclic systems often relies on bifunctional reagents that can facilitate ring-closing reactions or build complex scaffolds through sequential bond formations. The Wittig reaction, a powerful method for alkene synthesis, is frequently employed in the construction of macrocyclic natural products. researchgate.net Reagents derived from bromo-functionalized dioxolanes can be converted into phosphonium (B103445) salts, which are the precursors to Wittig reagents. mcmaster.cawikipedia.org Specifically, 2-(2'-bromoethyl)-1,3-dioxolane can be reacted with tripropylphosphine (B1584992) to generate a phosphonium salt, which can then be used in Wittig reactions. mcmaster.ca This methodology allows for the introduction of a protected aldehyde functionality, which can be unveiled later in the synthetic sequence for further elaboration, a crucial strategy in the assembly of complex macrocyclic and polycyclic structures.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. nih.govrsc.orggrafiati.com The development of efficient methods for their synthesis is a major focus of organic chemistry. researchgate.netrsc.org Halogenated compounds serve as important electrophiles in the construction of these ring systems. For example, the synthesis of the antifungal agent Ketoconazole involves a derivative of 1,3-dioxolane, specifically cis-2-(2,4-dichlorophenyl)-2-bromoethyl-4-hydroxymethyl-1,3-dioxolane, which undergoes substitution with an imidazole (B134444) moiety. rsc.org While this example uses a bromoethyl derivative, the vicinal dibromo functionality of this compound presents opportunities for the synthesis of various nitrogen heterocycles through double substitution or elimination-addition sequences. The related 2-(2-bromoethyl)-1,3-dioxolane is also used as an alkylating agent for amines in the synthesis of triazoles. sigmaaldrich.com

Development of Novel Reagents and Intermediates

The reactivity of the carbon-bromine bonds in this compound allows for its conversion into other valuable synthetic intermediates, expanding its utility in organic synthesis.

Potassium organotrifluoroborate salts are air- and moisture-stable crystalline solids that have gained significant interest as versatile intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. nih.gov These reagents can be prepared from various organoboron precursors. A common method involves the copper-catalyzed borylation of alkyl halides with bis(pinacolato)diboron, followed by treatment with potassium bifluoride (KHF₂). sigmaaldrich.com This procedure has been successfully applied to 2-(2-bromoethyl)-1,3-dioxolane to generate the corresponding potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate. This transformation highlights a pathway to convert the bromo-functionalized dioxolane into a stable and reactive organotrifluoroborate, which can then participate in a wide range of carbon-carbon bond-forming reactions. nih.gov

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes and ketones. wikipedia.orglibretexts.orgmasterorganicchemistry.com The key component of this reaction is a phosphonium ylide, also known as a Wittig reagent. wikipedia.org These ylides are typically prepared by the deprotonation of a phosphonium salt, which is formed by the reaction of a phosphine, usually triphenylphosphine, with an alkyl halide. libretexts.org

The commercially available 2-(2'-bromoethyl)-1,3-dioxolane is used to synthesize the corresponding phosphonium salt by quaternization of tripropylphosphine. mcmaster.ca This salt can then be treated with a strong base, such as n-butyllithium, to generate the ylide. wikipedia.orglibretexts.org This ylide serves as a three-carbon homologating reagent, effectively adding a propanal-equivalent to a carbonyl compound. The acetal functionality within the Wittig reagent is stable to the reaction conditions and can be hydrolyzed in a subsequent step to reveal the aldehyde. This strategy is particularly useful for synthesizing α,β-unsaturated aldehydes and for extending carbon chains in a controlled manner. mcmaster.ca

Catalytic Aspects and Metal Mediated Transformations Involving 2 1,2 Dibromoethyl 1,3 Dioxolane

Transition Metal-Catalyzed Functionalization of Carbon-Bromine Bonds

The carbon-bromine (C-Br) bonds in 2-(1,2-Dibromoethyl)-1,3-dioxolane are prime sites for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. uva.es Various transition metals, particularly palladium, copper, and nickel, are known to catalyze the functionalization of alkyl halides.

For a related compound, 2-(2-bromoethyl)-1,3-dioxolane (B43116), copper-catalyzed borylation has been reported, which is a key step in preparing organotrifluoroborate reagents. sigmaaldrich.com It is plausible that this compound could undergo similar transformations. For instance, a stepwise or double Suzuki, Stille, or Sonogashira coupling could be envisioned, where the bromine atoms are replaced with aryl, vinyl, or alkynyl groups, respectively.

The reactivity of the two C-Br bonds could potentially be differentiated based on steric and electronic factors, or by careful control of reaction conditions. This would allow for the sequential introduction of different functional groups, leading to complex molecular architectures.

Table 1: Plausible Transition Metal-Catalyzed Reactions of this compound

| Reaction Type | Catalyst (Example) | Coupling Partner (Example) | Potential Product |

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | 2-(1,2-Diaryl-ethyl)-1,3-dioxolane |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | 2-(1,2-Dialkynyl-ethyl)-1,3-dioxolane |

| Heck Reaction | Pd(OAc)₂ | Alkene | 2-(1-Bromo-2-alkenyl-ethyl)-1,3-dioxolane |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, ligand | Amine | 2-(1,2-Diamino-ethyl)-1,3-dioxolane |

It is important to note that these are projected reactions based on the known reactivity of similar substrates. The actual outcomes would depend on experimental optimization.

Use in Asymmetric Catalysis for Stereoselective Transformations

The structure of this compound possesses a stereocenter at the carbon adjacent to the dioxolane ring, and another is generated upon substitution of the second bromine atom. This opens up possibilities for its use in asymmetric catalysis to achieve stereoselective transformations.

A key potential application is in kinetic resolution, where a chiral catalyst reacts preferentially with one enantiomer of the racemic starting material, leaving the unreacted substrate enriched in the other enantiomer. For example, an asymmetric hydroformylation of a related vinyl dioxolane has been shown to proceed with kinetic resolution. researchgate.net Similarly, enzymatic or metal-catalyzed reactions could selectively functionalize one enantiomer of this compound.

Furthermore, the compound could serve as a precursor to chiral building blocks. Desymmetrization of the vicinal dibromides through a catalyzed reaction could lead to the formation of enantiomerically enriched products. The development of chiral catalysts capable of distinguishing between the two bromine atoms would be crucial for such applications.

Role of Dioxolane-Derived Ligands in Homogeneous Catalysis

The dioxolane motif is a common feature in many chiral ligands used in homogeneous catalysis, often derived from tartaric acid or other chiral diols. While there is no direct evidence of this compound being used for this purpose, it could theoretically be a precursor for novel ligands.

By substituting the bromine atoms with coordinating groups such as phosphines, amines, or thiols, a new class of bidentate ligands could be synthesized. The stereochemistry of the resulting ligand would be influenced by the configuration of the starting material and the reaction pathway. Chiral ligands containing two dioxolane rings have been synthesized and shown to form both cis- and trans-chelate complexes with rhodium, which were then applied in asymmetric hydrogenation. rsc.org This demonstrates the potential of dioxolane-containing structures in ligand design.

Table 2: Hypothetical Dioxolane-Derived Ligands from this compound

| Ligand Type | Coordinating Atom | Potential Application |

| Diphosphine | Phosphorus | Asymmetric Hydrogenation, Cross-Coupling |

| Diamine | Nitrogen | Asymmetric Transfer Hydrogenation |

| Dithioether | Sulfur | Various Metal-Catalyzed Reactions |

The synthesis of such ligands would require robust synthetic methods to displace the bromine atoms with the desired coordinating moieties while controlling the stereochemistry.

Organocatalytic Applications in Reactions Utilizing the Compound

Organocatalysis has emerged as a powerful tool in organic synthesis, often complementing metal-based catalysts. mdpi.com While no specific organocatalytic applications of this compound have been reported, its functional groups suggest potential avenues for exploration.

The bromine atoms can act as leaving groups in nucleophilic substitution reactions catalyzed by Lewis bases or hydrogen-bond donors. For instance, cinchona alkaloid derivatives have been used to catalyze the asymmetric synthesis of 1,3-dioxolanes via a formal [3+2] cycloaddition. nih.gov While this is a synthesis of the dioxolane ring itself, it highlights the interaction of organocatalysts with related structures.

The dioxolane moiety, being a protected aldehyde, could be deprotected under acidic conditions to reveal a reactive carbonyl group. This aldehyde could then participate in a wide range of organocatalytic reactions, such as aldol (B89426) or Mannich reactions. The initial substitution of the bromine atoms could be followed by deprotection and subsequent organocatalytic transformation, providing a pathway to complex chiral molecules.

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches for Synthesis

The traditional synthesis of vicinal dibromides often involves the use of elemental bromine, a substance that is highly toxic and corrosive. mdpi.commanac-inc.co.jp Modern synthetic chemistry is increasingly focused on developing greener and more sustainable alternatives. Future research into the synthesis of 2-(1,2-dibromoethyl)-1,3-dioxolane would likely prioritize these approaches.

One promising avenue is the use of safer brominating agents. For instance, mixtures of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium can generate bromine in situ, avoiding the handling of hazardous liquid bromine. rsc.orgrsc.org This method has been shown to be effective for the stereoselective bromination of various alkenes. rsc.org Another green approach involves the use of pyridinium (B92312) tribromide or the combination of hydrogen peroxide and hydrobromic acid, which offer enhanced safety and align with the principles of green chemistry. acs.org

Photocatalytic methods are also emerging as powerful tools for sustainable synthesis. A near-visible light-emitting diode (LED) could potentially mediate the dibromination of the precursor, 2-vinyl-1,3-dioxolane (B1585387), using a simple and non-toxic α-bromoacetate as the bromine source. organic-chemistry.org Furthermore, visible-light-mediated dual halogen transfer using carbon-based, bench-stable reagents presents a safe and practical alternative to toxic binary halogens for the synthesis of vicinal dihalides. nih.gov

| Green Bromination Method | Reagents | Key Advantages | Potential Application |

| In situ Bromine Generation | NaBr/NaBrO₃, Acid | Avoids handling of liquid Br₂, stable and inexpensive reagents. rsc.orgrsc.org | Stereoselective synthesis of this compound from 2-vinyl-1,3-dioxolane. |

| H₂O₂/HBr System | Hydrogen Peroxide, Hydrobromic Acid | In situ generation of bromine, water as a byproduct. acs.org | A greener alternative for the bromination of 2-vinyl-1,3-dioxolane. |

| Photocatalysis | α-bromoacetate, LED (370 nm) | Mild reaction conditions, uses inexpensive and non-toxic reagent. organic-chemistry.org | Light-mediated synthesis of this compound. |

| Dual Halogen Transfer | Carbon-based FGTRs, Photocatalyst | Bench-stable reagents, avoids toxic molecular halogens. nih.gov | Photocatalytic synthesis of this compound. |

Mechanistic Elucidation of Unexplored Reaction Pathways

The electrophilic addition of bromine to an alkene is a classic organic reaction, but the specific mechanistic nuances for a substrate like 2-vinyl-1,3-dioxolane remain to be explored. Future research should focus on a detailed mechanistic investigation of its bromination. This would involve studying the stereochemistry of the addition to determine if it proceeds via the expected anti-addition mechanism, leading to a specific stereoisomer of the dibromide. youtube.comyoutube.com

A particularly interesting area for investigation is the potential for neighboring group participation by the dioxolane ring. The oxygen atoms of the dioxolane could potentially interact with the intermediate bromonium ion, influencing the stereochemical outcome and potentially leading to unexpected rearrangement products. Advanced techniques such as in situ NMR spectroscopy and computational modeling could be employed to probe the structure and stability of reaction intermediates and transition states. acs.org Understanding these pathways is crucial for controlling the reaction's selectivity and for uncovering novel reactivity.

Development of Novel Transformations and Derivatizations

The two bromine atoms in this compound, along with the protected aldehyde, offer a versatile platform for a wide range of chemical transformations. Future research should aim to develop novel derivatizations of this compound, expanding its synthetic utility.

One key area of exploration would be elimination reactions. Treatment of the vicinal dibromide with a strong base, such as sodium amide, could lead to a double dehydrohalogenation to form 2-ethynyl-1,3-dioxolane, a potentially valuable building block. masterorganicchemistry.comlibretexts.org Alternatively, a milder dehalogenation using reagents like sodium iodide or zinc dust could regenerate the alkene, 2-vinyl-1,3-dioxolane, which could be useful for subsequent reactions. libretexts.orgyoutube.com

The development of methods for the selective substitution of one or both bromine atoms with other functional groups would significantly enhance the compound's versatility. Furthermore, derivatization of the dioxolane moiety itself, perhaps after deprotection to the aldehyde, could open up another dimension of chemical space. For instance, post-column derivatization techniques used for vicinal diols could be adapted for related structures. nih.gov The synthesis of novel, trifunctional compounds from such transformations could lead to the discovery of molecules with interesting biological activities or applications as chiral catalysts. beilstein-journals.org

| Transformation Type | Potential Reagents | Expected Product | Significance |

| Double Dehydrohalogenation | Sodium Amide (NaNH₂) | 2-Ethynyl-1,3-dioxolane | Access to a terminal alkyne building block. masterorganicchemistry.comlibretexts.org |

| Dehalogenation | Sodium Iodide (NaI) or Zinc (Zn) | 2-Vinyl-1,3-dioxolane | Regeneration of the alkene for further reactions. libretexts.orgyoutube.com |

| Nucleophilic Substitution | Various Nucleophiles (e.g., -N₃, -CN, -OR) | Monosubstituted or Disubstituted Products | Introduction of new functional groups for further derivatization. |

| Hydrolysis of Dioxolane | Acidic conditions | 3,4-Dibromobutanal | Unmasking the aldehyde for subsequent transformations. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis is revolutionizing the way organic molecules are prepared. acm.orgnih.gov These technologies offer significant advantages in terms of safety, efficiency, and scalability, particularly for hazardous reactions like bromination. sioc-journal.cnrsc.org

Future research on this compound should leverage these advanced platforms. The synthesis via bromination of 2-vinyl-1,3-dioxolane is an ideal candidate for a continuous flow process. mdpi.comacs.orgvapourtec.com In a flow reactor, the highly reactive and toxic bromine can be generated in situ and immediately consumed, minimizing risks and improving control over reaction conditions such as temperature and mixing. mdpi.comvapourtec.com This would not only enhance the safety of the synthesis but also potentially improve yield and selectivity. acs.org

Beyond the initial synthesis, an automated platform could be developed for the rapid derivatization of the this compound core. By integrating robotic systems with flow reactors, a library of analogs with diverse functional groups could be synthesized in a high-throughput manner. This approach would accelerate the discovery of new molecules with desired properties and represents a significant step towards the on-demand synthesis of complex chemical entities. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.